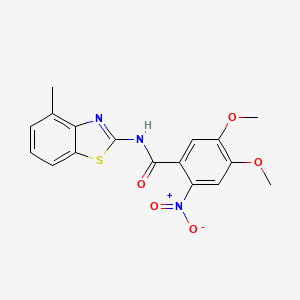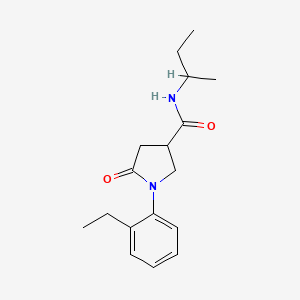![molecular formula C18H21ClN2O3S B4878550 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to modulate the immune system by inhibiting the activation of B cells and macrophages. This may have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many other small molecule inhibitors, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may have limited efficacy in certain types of cancer or in patients with specific genetic mutations. Additionally, the optimal dosing and scheduling of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in clinical trials is still being evaluated.
Direcciones Futuras
Future research on 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide may focus on several areas, including:
1. Combination therapy with other anticancer agents to enhance efficacy and overcome resistance.
2. Evaluation of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in additional types of cancer, such as solid tumors.
3. Identification of biomarkers that can predict response to 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide and guide patient selection.
4. Investigation of the potential immunomodulatory effects of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide in autoimmune diseases.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
In conclusion, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of various types of cancer. Further research is needed to fully evaluate its potential as a treatment for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with morpholine to form 3-chlorobenzylmorpholine. This intermediate is then reacted with 4-(aminomethyl)benzenesulfonamide to form the final product, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been studied extensively in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has also been shown to enhance the activity of other anticancer agents, such as rituximab and lenalidomide.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-3-1-2-16(12-17)14-25(22,23)20-13-15-4-6-18(7-5-15)21-8-10-24-11-9-21/h1-7,12,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCTXBHVMSXFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[4-(morpholin-4-yl)benzyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)
![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)

![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)